(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen is a metabolite of Tamoxifen, a drug primarily used in the treatment and prevention of breast cancer. Tamoxifen itself undergoes extensive metabolism in the human body, producing several metabolites, including N,N-didesmethyltamoxifen. This compound, through further metabolic processes, can be hydroxylated to form alpha-hydroxy-N,N-didesmethyltamoxifen, which has been investigated for its role in the metabolic activation of Tamoxifen to genotoxic species (Gamboa da Costa, Marques, Freeman, & Beland, 2003).
Synthesis Analysis
The synthesis of this compound involves the metabolic conversion of Tamoxifen through desmethylation and hydroxylation. One pathway includes the alpha-hydroxylation of N,N-didesmethyltamoxifen, followed by sulfation. This compound has been synthesized and studied for its DNA-binding capabilities, indicating its potential as a genotoxic species, although this pathway is considered minor in the metabolic activation of Tamoxifen (Gamboa da Costa et al., 2003).
Scientific Research Applications
Understanding Tamoxifen Derivatives
Tamoxifen, recognized for its role in breast cancer treatment, has led to the identification of several metabolites, including 4-hydroxy tamoxifen and N-desmethyl tamoxifen. Research into tamoxifen derivatives aims to enhance understanding of the drug's mechanism and develop novel agents with minimized side effects. The study of these derivatives, including (E/Z)-N,N-didesmethyl-4-hydroxy tamoxifen, focuses on elucidating their therapeutic potential and mechanisms of action within cancer therapy (Shagufta & Irshad Ahmad, 2018).
Pharmacogenetics of Tamoxifen
The efficacy of tamoxifen varies among individuals, influenced by genetic polymorphisms in cytochrome P450 enzymes, crucial for converting tamoxifen into its active metabolites. Studies have sought to understand how these genetic differences affect drug and metabolite concentrations, potentially guiding personalized treatment approaches. Although conclusive associations between genetic polymorphisms and treatment outcomes are elusive, these investigations highlight the complex interplay between genetics and tamoxifen efficacy, underscoring the need for tailored therapeutic strategies (A. D. V. de Vries Schultink et al., 2015).
Novel Approaches to Tamoxifen Treatment
Efforts to enhance tamoxifen treatment effectiveness have led to the development of precision algorithms predicting endoxifen concentrations, aiming to overcome metabolic resistance. By incorporating genetic and clinical variables, such algorithms endeavor to ensure all patients achieve optimal endoxifen levels for maximum therapeutic benefit. This represents a significant advance in personalizing tamoxifen therapy, potentially improving outcomes for patients with breast cancer (Thomas Helland et al., 2021).
Mechanism of Action
Target of Action
The primary target of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen, also known as endoxifen, is the estrogen receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells .
Mode of Action
Endoxifen competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells . It leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the stimulation of cancer cell growth .
Biochemical Pathways
The biochemical pathways responsible for tamoxifen metabolism are complex, involving recently discovered estrogen-like tamoxifen metabolites and cytochrome P450-dominated processes, particularly CYP3A4 and CYP2D6 . Endoxifen is formed from tamoxifen by CYP2C19, 3A, and 1A2 and from desmethyltamoxifen by CYP2D6, 1A2, and 3A .
Pharmacokinetics
Endoxifen is the most important active metabolite of tamoxifen. Several retrospective studies have suggested a minimal or threshold endoxifen systemic concentration of 14–16 nM is required for a lower recurrence rate . The CYP2D6 phenotype and CYP3A4 genotype were the main covariates that affected the metabolism of tamoxifen and its metabolites .
Result of Action
Endoxifen’s molecular mechanisms of action are concentration-dependent and different from that of other anti-estrogens . High concentrations of endoxifen induce significant cell cycle arrest and markers of apoptosis .
Action Environment
Environmental factors such as genetic variation, age, gender, BMI, co-medication, and postmenopausal status are reported to affect the disposition of tamoxifen and its metabolites . In nearly 60% of patients, including over 30% of patients with fully functional CYP2D6, endoxifen concentration was below the predefined threshold of therapeutic efficacy .
Safety and Hazards
properties
IUPAC Name |
4-[1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQBLTPGQSYLHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.